Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-
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Overview
Description
Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, is a compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as pharmacophores in drug design. The unique structure of this compound allows it to interact with various molecular targets, making it a valuable molecule in scientific research.
Preparation Methods
The synthesis of Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation, which are crucial for its therapeutic potential .
Comparison with Similar Compounds
Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- can be compared with other oxazolo[5,4-d]pyrimidine derivatives, such as:
- 2-aryl-7-chlorooxazolo[5,4-d]pyrimidines
- 2-aryl-5-alkyloxazolo[5,4-d]pyrimidin-7-one These compounds share similar structural features but differ in their substituents and specific biological activities. The uniqueness of Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- lies in its specific interactions with molecular targets and its potential applications in various fields .
Properties
CAS No. |
102248-98-6 |
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Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C10H12N4O3/c1-5-11-9(14(3)4-7(15)16)8-10(12-5)17-6(2)13-8/h4H2,1-3H3,(H,15,16) |
InChI Key |
PTIJJLMAROUVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)N(C)CC(=O)O |
Origin of Product |
United States |
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